molecular formula C10H13N5O B2826165 1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361639-05-4

1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2826165
CAS No.: 2361639-05-4
M. Wt: 219.248
InChI Key: ZCIOCPATZRJGKL-UHFFFAOYSA-N
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Description

1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a triazine ring and a piperazine moiety connected by a prop-2-en-1-one linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step procedures. One common method includes the reaction of 1,2,4-triazine derivatives with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce fully or partially hydrogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-[4-(1,2,4-Triazin-3-yl)piperazin-1-yl]prop-2-en-1-one is unique due to its specific combination of a triazine ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

1-[4-(1,2,4-triazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-2-9(16)14-5-7-15(8-6-14)10-11-3-4-12-13-10/h2-4H,1,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIOCPATZRJGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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